
Derivative OF aklanonic acid methyl ester (aame)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. These compounds are characterized by their aromatic structure and are commonly found in nature. DERIVATIVE OF AKLANONIC ACID METHYL ESTER is particularly notable for its role in the biosynthesis of anthracyclines, which are important antibiotics used in chemotherapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of DERIVATIVE OF AKLANONIC ACID METHYL ESTER typically involves the cyclization of aklanonic acid methyl ester to yield aklaviketone . This reaction is catalyzed by the enzyme aklanonic acid methyl ester cyclase, which is found in the bacterium Streptomyces galilaeus . The reaction conditions for this process include an optimal pH of 7.2 and a temperature that supports the activity of the enzyme .
Industrial Production Methods
Industrial production of DERIVATIVE OF AKLANONIC ACID METHYL ESTER may involve the fermentation of Streptomyces species under controlled conditions to produce the desired compound. The fermentation broth is then processed to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions
DERIVATIVE OF AKLANONIC ACID METHYL ESTER undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The conditions for these reactions vary depending on the specific reaction being carried out.
Major Products
The major products formed from these reactions depend on the specific reaction and conditions used. For example, oxidation of DERIVATIVE OF AKLANONIC ACID METHYL ESTER may yield quinones, while reduction may yield hydroquinones .
Scientific Research Applications
DERIVATIVE OF AKLANONIC ACID METHYL ESTER has several scientific research applications, including:
Mechanism of Action
The mechanism of action of DERIVATIVE OF AKLANONIC ACID METHYL ESTER involves its conversion to aklaviketone by the enzyme aklanonic acid methyl ester cyclase . This conversion is a key step in the biosynthesis of anthracyclines, which exert their effects by intercalating into DNA and inhibiting the action of topoisomerase II . This leads to the disruption of DNA replication and transcription, ultimately resulting in cell death .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to DERIVATIVE OF AKLANONIC ACID METHYL ESTER include other anthraquinones such as:
- Daunorubicin
- Doxorubicin
- Carminomycin
- Rhodomycin
- Aclacinomycin T
- Aclacinomycin A
Uniqueness
What sets DERIVATIVE OF AKLANONIC ACID METHYL ESTER apart from these similar compounds is its specific role in the biosynthesis pathway of anthracyclines. It serves as a precursor to aklaviketone, which is a crucial intermediate in the formation of these clinically significant antibiotics .
Properties
Molecular Formula |
C22H22O8 |
|---|---|
Molecular Weight |
414.4 g/mol |
IUPAC Name |
methyl 2-[3-[(1R,3S)-1,3-dihydroxypentyl]-4,5-dihydroxy-9,10-dioxoanthracen-2-yl]acetate |
InChI |
InChI=1S/C22H22O8/c1-3-11(23)9-15(25)17-10(8-16(26)30-2)7-13-19(21(17)28)22(29)18-12(20(13)27)5-4-6-14(18)24/h4-7,11,15,23-25,28H,3,8-9H2,1-2H3/t11-,15+/m0/s1 |
InChI Key |
SIHNJMGWRHPFAZ-XHDPSFHLSA-N |
Isomeric SMILES |
CC[C@@H](C[C@H](C1=C(C2=C(C=C1CC(=O)OC)C(=O)C3=C(C2=O)C(=CC=C3)O)O)O)O |
Canonical SMILES |
CCC(CC(C1=C(C2=C(C=C1CC(=O)OC)C(=O)C3=C(C2=O)C(=CC=C3)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[1'-(3-Phenylacryloyl)spiro[1-benzofuran-3,4'-piperidin]-5-yl]methanamine](/img/structure/B10758821.png)
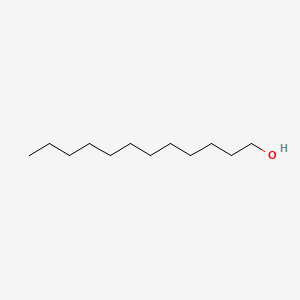
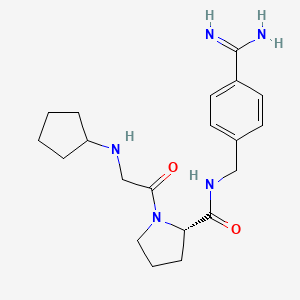
![(2s)-2-[3-(Aminomethyl)phenyl]-3-{(S)-Hydroxy[(1r)-2-Methyl-1-{[(2-Phenylethyl)sulfonyl]amino}propyl]phosphoryl}propanoic Acid](/img/structure/B10758834.png)
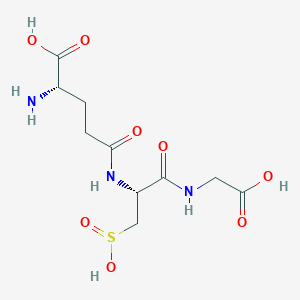
![diethyl [(1R)-1,5-diaminopentyl]boronate](/img/structure/B10758845.png)
![N-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B10758868.png)
![N-Methyl-N-[(1R)-1-methyl-2-phenylethyl]prop-2-EN-1-amine](/img/structure/B10758869.png)
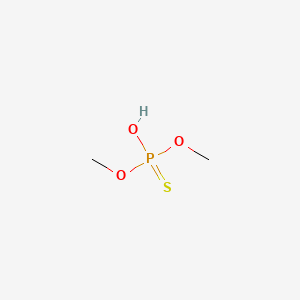
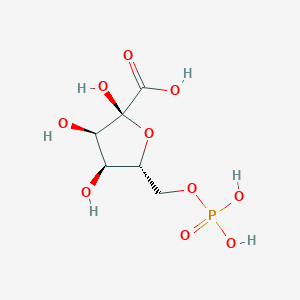

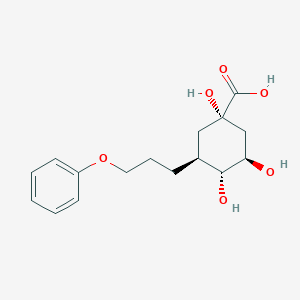
![7-{2,6-Dichloro-4-[3-(2-chloro-benzoyl)-ureido]-phenoxy}-heptanoic acid](/img/structure/B10758895.png)
